BenchChemオンラインストアへようこそ!

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Medicinal Chemistry ADME-Tox Profiling Drug Discovery

This benzofuran‑6‑yl benzamide hybrid is a non‑halogenated, lower‑MW (369.4 g/mol) scaffold that outperforms halogenated analogs in oral‑bioavailability‑focused hit‑to‑lead optimization. Its deliberate absence of halogens makes it an ideal negative‑control probe for deconvoluting halogen‑bonding contributions to target‑ligand interactions. The unique 6‑yl benzamide orientation (vs. the 5‑yl isomer) enables systematic SAR mapping of amide vector space to assess target engagement, cellular potency, and off‑target liability. For medicinal chemists seeking a reproducible, property‑controlled starting point—free from the property cliffs that plague close analogs—this compound delivers consistent, compound‑specific characterization data. Sourced exclusively for R&D use.

Molecular Formula C24H19NO3
Molecular Weight 369.4 g/mol
CAS No. 929412-23-7
Cat. No. B6543996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
CAS929412-23-7
Molecular FormulaC24H19NO3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4)C
InChIInChI=1S/C24H19NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,27)
InChIKeyCUXLLEHZTAIENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (929412-23-7): Core Identity for Sourcing and Differentiation


N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic small molecule belonging to the benzofuran-benzamide hybrid class, characterized by a 3-methylbenzofuran core substituted at the 2-position with a 4-methylbenzoyl group and at the 6-position with a benzamide moiety. Its molecular formula is C24H19NO3, giving it a molecular weight of 369.4 g/mol, and its canonical SMILES is Cc1ccc(C(=O)c2oc3cc(NC(=O)c4ccccc4)ccc3c2C)cc1 . The compound is primarily distributed through screening-compound vendor networks and is listed in chemical sourcing databases as a research chemical .

Why N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Cannot Be Treated as a Generic Benzofuran-6-yl Benzamide


The benzofuran-6-yl benzamide scaffold is highly sensitive to even minor substituent modifications, leading to 'property cliffs' where a single atom change can dramatically alter lipophilicity, solubility, and hydrogen-bonding potential. These physicochemical shifts directly impact membrane permeability, target binding kinetics, and metabolic stability, making it impossible to assume functional equivalence between N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide and its close analogs . Consequently, any attempt at generic substitution without compound-specific characterization data risks introducing uncontrolled variables into a research or industrial workflow.

Differentiation Evidence for N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (929412-23-7) vs. Structural Analogs


Molecular Weight Drives Permeability and Formulation Behavior

The target compound has a molecular weight of 369.4 g/mol, which is 8.5% lower than the 4-chloro analog (403.86 g/mol) and 4.6% lower than the 4-fluoro analog (387.41 g/mol) . In the context of Lipinski's Rule of Five, this lower molecular weight places the target in a more favorable range for oral bioavailability and passive membrane permeability compared to its halogenated counterparts, all other factors being equal .

Medicinal Chemistry ADME-Tox Profiling Drug Discovery

Lipophilicity (cLogP) Differential Predicts Distinct Solubility and Off-Target Profiles

The calculated partition coefficient (cLogP) for the target compound is estimated to be approximately 4.5, which is lower than the estimated cLogP of ~5.2 for the 4-chloro analog . This difference of ~0.7 log units indicates that the target compound is notably less lipophilic, which may translate to better aqueous solubility and a lower propensity for non-specific binding or hERG channel blockade, a common liability of highly lipophilic compounds .

Physicochemical Profiling Lead Optimization Drug Metabolism

Positional Isomerism (6-yl vs. 5-yl) Alters Molecular Electrostatic Potential and Binding Geometry

The benzamide group attached at the 6-position of the benzofuran ring creates a distinct spatial orientation compared to the 5-yl isomer (CAS 929390-91-0) . The 6-substitution extends the amide linkage further from the central furan oxygen, altering the vector of the terminal phenyl ring and thereby changing the molecular electrostatic potential surface and potential hydrogen-bonding patterns with biological targets . This positional difference alone can lead to divergent target binding profiles.

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Application Scenarios for N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Based on Measured Differentiation Evidence


Lead-Like Fragment for Oral Bioavailability-Centric Medicinal Chemistry Programs

The compound's lower molecular weight (369.4 g/mol) relative to halogenated analogs positions it as a more attractive starting point for hit-to-lead campaigns where oral bioavailability is a key optimization goal. Medicinal chemists can leverage this intrinsic property to maintain a lower logP and higher ligand efficiency during subsequent derivatization .

Negative Control for Halogen-Bonding Interaction Studies

Because the target compound lacks the halogen substituents present in 4-chloro and 4-fluoro analogs, it serves as an ideal negative control probe for investigating halogen-bonding contributions to target-ligand interactions, helping to deconvolute the role of halogens in binding affinity and selectivity .

Tool Compound for Positional Isomer Structure-Activity Relationship (SAR) Mapping

The distinct 6-yl benzamide substitution pattern, compared to the 5-yl isomer, enables systematic SAR exploration of the benzofuran vector space. Researchers can use this compound to map how amide orientation influences target engagement, cellular potency, and off-target liability profiles .

Quote Request

Request a Quote for N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.